molecular formula C25H31N3O4 B606796 CPI-360

CPI-360

货号: B606796
分子量: 437.5 g/mol
InChI 键: PFPSFENQCNMITC-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

CPI-360 通过竞争性抑制 EZH2 的活性而发挥作用,EZH2 是一种组蛋白甲基转移酶,催化组蛋白 H3 在赖氨酸 27 (H3K27) 上的甲基化。这种甲基化与基因沉默有关。 通过抑制 EZH2,this compound 降低了 H3K27 三甲基化 (H3K27me3) 的水平,从而导致沉默基因的重新激活以及癌细胞的凋亡诱导 . 涉及的分子靶标和途径包括多梳抑制复合物 2 (PRC2) 以及调节细胞增殖和存活的各种下游信号通路 .

生化分析

Biochemical Properties

CPI-360 has been found to interact with the enzyme EZH2, a histone-lysine N-methyltransferase . It acts as a SAM-competitive inhibitor of EZH2 . The IC50 values for wild-type EZH2 and Y641N mutant EZH2 are 0.5 nM and 2.5 nM, respectively .

Cellular Effects

In KARPAS-422 cells, this compound potently reduces global H3K27me3 and H3K27me2 levels, with EC50 values of 56 nM and 65 nM, respectively . It also causes time-dependent transcriptional changes and affects the viability of Y641N mutant EZH2-containing KARPAS-422 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme EZH2 . This inhibition leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene repression .

Temporal Effects in Laboratory Settings

This compound has been observed to cause time-dependent transcriptional changes in KARPAS-422 cells . Over time, it gradually arrests these cells in the G1 cell cycle stage, followed by the induction of apoptosis .

Dosage Effects in Animal Models

In mice bearing KARPAS-422 xenografts, this compound (200 mg/kg, s.c.) reduces tumor growth by 44% . This suggests that the effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

Given its role as an EZH2 inhibitor, it likely impacts pathways related to histone methylation .

Transport and Distribution

Given its molecular mechanism of action, it is likely that it is transported to the nucleus where EZH2 is located .

Subcellular Localization

Given that this compound targets EZH2, a nuclear enzyme, it is likely that this compound localizes to the nucleus

化学反应分析

CPI-360 会发生各种化学反应,包括:

属性

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPSFENQCNMITC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of CPI-360 in the context of multiple myeloma?

A1: this compound (N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide) is a potent and selective inhibitor of the histone lysine methyltransferase EZH2. [] In multiple myeloma, EZH2 is often dysregulated, leading to increased methylation of lysine 27 on histone 3 (H3K27). This epigenetic modification is associated with transcriptional repression and plays a role in tumor development and progression. By inhibiting EZH2, this compound blocks H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and induction of apoptosis in myeloma cells. []

Q2: The research paper mentions that this compound exhibits synergistic effects with standard-of-care agents. Can you elaborate on this finding?

A2: Preclinical studies have demonstrated that this compound enhances the anti-myeloma activity of several standard-of-care agents, including proteasome inhibitors and immunomodulatory drugs. [] This synergistic effect has been observed both in vitro using myeloma cell lines and in vivo using xenograft mouse models. [] The exact mechanisms underlying these synergistic interactions are still under investigation but may involve modulation of multiple signaling pathways involved in myeloma cell survival and proliferation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。